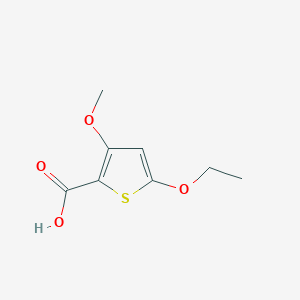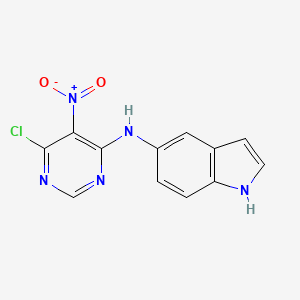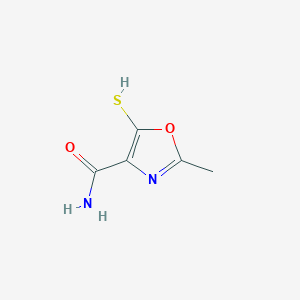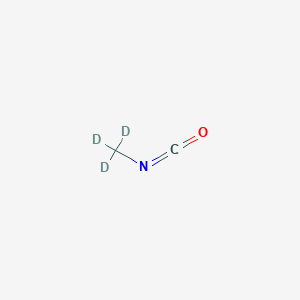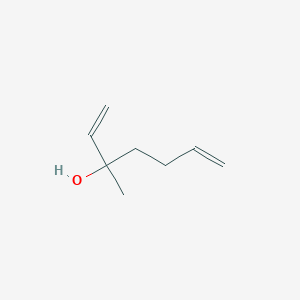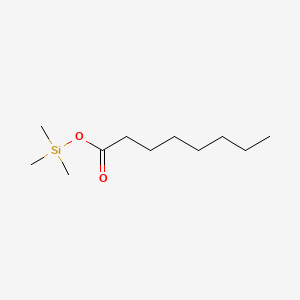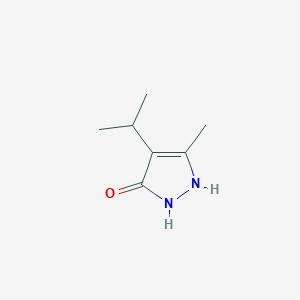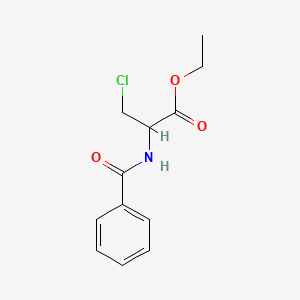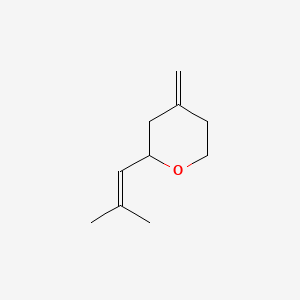![molecular formula C13H9NO2 B13946679 5-Hydroxybenzo[f]quinolin-6(4H)-one CAS No. 302328-34-3](/img/structure/B13946679.png)
5-Hydroxybenzo[f]quinolin-6(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinoline-5,6-diol is a polynuclear azaheterocycle with an extended conjugation system. . The structure of Benzo[f]quinoline-5,6-diol consists of a benzene ring fused to a quinoline moiety, with hydroxyl groups at the 5 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-diol can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form the quinoline structure .
Industrial Production Methods: Industrial production of Benzo[f]quinoline-5,6-diol often involves optimizing the Skraup synthesis for higher yields and purity. This can include the use of alternative catalysts, such as iron or cobalt oxides, and environmentally friendly oxidizing agents .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[f]quinoline-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinoline-5,6-diol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antibacterial and antifungal properties.
Medicine: The compound is investigated for its anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is used in the development of opto-electronic materials and agricultural chemicals.
Wirkmechanismus
The mechanism of action of Benzo[f]quinoline-5,6-diol involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit ATP synthase and DNA topoisomerase II . The compound’s antioxidant properties are due to its redox cycling ability, which allows it to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Isoquinoline: A structural isomer of quinoline, differing in the position of the nitrogen atom.
Uniqueness: Benzo[f]quinoline-5,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Conclusion
Benzo[f]quinoline-5,6-diol is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable asset in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
302328-34-3 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
benzo[f]quinoline-5,6-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7,15-16H |
InChI-Schlüssel |
VNJHMWKEQAQVLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=C2O)O)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


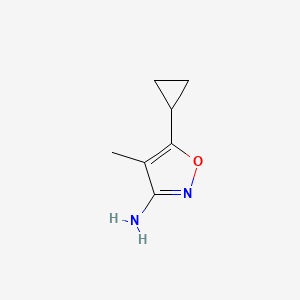
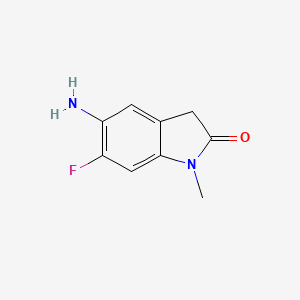
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
